Ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate
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Overview
Description
Ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the formation of the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate: Similar in structure but with a different substitution pattern on the dioxolane ring.
Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate: Another dioxolane derivative with distinct stereochemistry and functional groups.
Uniqueness
Ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate is unique due to its specific substitution pattern on the dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
5404-43-3 |
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Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
ethyl 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C11H20O4/c1-5-13-10(12)6-7-11(4)14-8(2)9(3)15-11/h8-9H,5-7H2,1-4H3 |
InChI Key |
RPXDJXMPUKYBNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1(OC(C(O1)C)C)C |
Origin of Product |
United States |
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